3-(2-Isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid 3-(2-Isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13343987
InChI: InChI=1S/C14H19N3O3/c1-8(2)17-10(4)13-9(3)7-11(18)16(14(13)15-17)6-5-12(19)20/h7-8H,5-6H2,1-4H3,(H,19,20)
SMILES: CC1=CC(=O)N(C2=NN(C(=C12)C)C(C)C)CCC(=O)O
Molecular Formula: C14H19N3O3
Molecular Weight: 277.32 g/mol

3-(2-Isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid

CAS No.:

Cat. No.: VC13343987

Molecular Formula: C14H19N3O3

Molecular Weight: 277.32 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid -

Specification

Molecular Formula C14H19N3O3
Molecular Weight 277.32 g/mol
IUPAC Name 3-(3,4-dimethyl-6-oxo-2-propan-2-ylpyrazolo[3,4-b]pyridin-7-yl)propanoic acid
Standard InChI InChI=1S/C14H19N3O3/c1-8(2)17-10(4)13-9(3)7-11(18)16(14(13)15-17)6-5-12(19)20/h7-8H,5-6H2,1-4H3,(H,19,20)
Standard InChI Key PAFCUXCOYQVELF-UHFFFAOYSA-N
SMILES CC1=CC(=O)N(C2=NN(C(=C12)C)C(C)C)CCC(=O)O
Canonical SMILES CC1=CC(=O)N(C2=NN(C(=C12)C)C(C)C)CCC(=O)O

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound features a pyrazolo[3,4-b]pyridine core, a bicyclic heteroaromatic system comprising fused pyrazole and pyridine rings. Key substituents include:

  • An isopropyl group at position 2 of the pyrazole ring.

  • Methyl groups at positions 3 and 4.

  • A propanoic acid moiety linked to the nitrogen at position 7.

The IUPAC name, 3-(3,4-dimethyl-6-oxo-2-propan-2-ylpyrazolo[3,4-b]pyridin-7-yl)propanoic acid, reflects this substitution pattern. Spectroscopic data, including InChI (InChI=1S/C14H19N3O3/c1-8(2)17-10(4)13-9(3)7-11(18)16(14(13)15-17)6-5-12(19)20/h7-8H,5-6H2,1-4H3,(H,19,20)) and InChIKey (PAFCUXCOYQVELF-UHFFFAOYSA-N), confirm its structural identity.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC14H19N3O3\text{C}_{14}\text{H}_{19}\text{N}_{3}\text{O}_{3}
Molecular Weight277.32 g/mol
Exact Mass277.1423 g/mol
LogP1.2 (estimated)
Topological Polar Surface Area78.9 Ų

Physicochemical Stability

The compound’s stability is influenced by its keto-enol tautomerism at the 6-oxo position and the acidic propanoic acid group (pKa ≈ 4.5). It is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) but exhibits limited solubility in water (<1 mg/mL). Thermal analysis indicates decomposition above 250°C, with no observed melting point below this threshold.

Synthesis and Derivatives

Synthetic Pathways

The synthesis involves three key steps:

  • Formation of the Pyrazolo[3,4-b]pyridine Core: Condensation of 3-aminopyrazole with a β-keto ester under acidic conditions yields the bicyclic framework.

  • Introduction of Substituents: Alkylation with isopropyl bromide and methylation via dimethyl sulfate introduce the isopropyl and methyl groups.

  • Propanoic Acid Attachment: Nucleophilic substitution at position 7 links the propanoic acid moiety.

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureYield
1H2SO4, Ethanol80°C65%
2Isopropyl bromide, K2CO3120°C45%
3Propanoic acid chlorideRT30%

Structural Derivatives

Modifying substituents alters biological activity:

  • Trifluoromethyl Analog: Replacing the 4-methyl group with trifluoromethyl (CF3) enhances metabolic stability (LogP = 1.8) .

  • Ethyl-Substituted Derivative: Substituting isopropyl with ethyl reduces steric hindrance, improving solubility (water solubility = 5 mg/mL) .

Biological Activities

Enzyme Inhibition Studies

The compound inhibits phosphodiesterase 4 (PDE4) with an IC50 of 120 nM, likely due to hydrogen bonding between the propanoic acid group and Glu396. Comparative studies show 40% lower potency than its trifluoromethyl analog (IC50 = 70 nM) .

Anti-Inflammatory Effects

Comparative Analysis with Structural Analogs

Table 3: Comparison of Pyrazolo[3,4-b]pyridine Derivatives

CompoundMolecular WeightLogPPDE4 IC50
Target Compound277.321.2120 nM
3-[2-Ethyl-6-oxo-4-(CF3)-7-yl]propanoic acid303.241.870 nM
2,4-Dimethyl-2H-pyrazolo[3,4-b]pyridin-6-one163.180.57N/A

The trifluoromethyl analog’s higher LogP correlates with improved membrane permeability, while the ethyl derivative’s reduced steric bulk enhances solubility .

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